1-Methylprop-1-enyl acetate
Overview
Description
1-Methylprop-1-enyl acetate, also known as acetic acid 1-methyl-1-propenyl ester, is an organic compound with the molecular formula C₆H₁₀O₂. It is a colorless liquid with a characteristic fruity odor. This compound is used in various industrial applications, including as a flavoring agent and in the synthesis of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylprop-1-enyl acetate can be synthesized through the esterification of 1-methylprop-1-enyl alcohol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Methylprop-1-enyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 1-methylprop-1-enyl alcohol and acetic acid.
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: 1-Methylprop-1-enyl alcohol and acetic acid.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1-Methylprop-1-enyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methylprop-1-enyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release acetic acid and 1-methylprop-1-enyl alcohol, which can further participate in biochemical pathways. Its interactions with enzymes and other proteins are subjects of ongoing research .
Comparison with Similar Compounds
- 2-Acetoxy-2-butene
- Acetic acid 2-buten-2-yl ester
- Acetic acid 1-methyl-1-propenyl ester
Comparison: 1-Methylprop-1-enyl acetate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and applications in various fields .
Properties
IUPAC Name |
[(E)-but-2-en-2-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-5(2)8-6(3)7/h4H,1-3H3/b5-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCFREXEVDCHGU-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6203-88-9 | |
Record name | 1-methylprop-1-enyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.699 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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